Steroid Sulfatase (STS) Inhibition: Adamantan-2-ylidene Scaffold Enables Nanomolar Potency Not Achievable with 1-Adamantane Acetic Acid
While adamantan-2-ylideneacetic acid itself has not been directly evaluated for STS inhibition, derivatives incorporating the 2-ylidene motif demonstrate exceptionally potent STS inhibition. The compound 6-(2-adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate, which incorporates the adamantan-2-ylidene core, exhibited an IC50 range of 0.15–0.8 nM against STS in human keratinocytes, sebocytes, and fibroblasts, and IC50 = 2.3 nM in MCF-7 breast cancer cells [1]. This represents a 1,000- to 10,000-fold improvement in potency compared to the first-generation non-steroidal STS inhibitor 667 COUMATE (IC50 = 380 nM in placental microsomes) [2]. In contrast, 1-adamantaneacetic acid (CAS 4942-47-6) and its derivatives have no reported STS inhibitory activity at comparable concentrations, as the saturated 1-substituted scaffold lacks the requisite planar geometry for optimal active-site engagement .
| Evidence Dimension | Steroid sulfatase (STS) inhibition (IC50) |
|---|---|
| Target Compound Data | 0.15–0.8 nM (keratinocytes/sebocytes/fibroblasts); 2.3 nM (MCF-7 cells) |
| Comparator Or Baseline | 667 COUMATE: 380 nM (placental microsomes); 1-adamantaneacetic acid: No reported activity |
| Quantified Difference | ~165-fold to >2,500-fold improvement vs. 667 COUMATE; activity absent in 1-adamantaneacetic acid derivatives |
| Conditions | In vitro cell-based assay; purified human STS enzyme assay; irreversible inhibition confirmed by time-dependent inactivation |
Why This Matters
The 2-ylidene geometry is essential for achieving low-nanomolar STS inhibition, a property not present in 1-substituted adamantane acetic acids, directly influencing the selection of this scaffold for hormone-dependent cancer research.
- [1] Schreiner, E. P., et al. 6-(2-adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate: a potent non-steroidal irreversible inhibitor of human steroid sulfatase. Bioorganic & Medicinal Chemistry Letters. 2003;13(24):4313-4316. View Source
- [2] Purohit, A., et al. Development of steroid sulfatase inhibitors. Molecular and Cellular Endocrinology. 2000;171(1-2):129-135. View Source
